2-Hydroxy-5-methylbenzyl alcohol
Overview
Description
Mechanism of Action
Target of Action
2-Hydroxy-5-methylbenzyl alcohol, also known as 2- (hydroxymethyl)-4-methylphenol , is a chemical compound that interacts with various targets in the body.
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The compound’s hydroxyl group and methyl group may influence its reactivity and interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical reactions . For instance, they can undergo reactions at the benzylic position, which can be resonance stabilized .
Pharmacokinetics
Its physical and chemical properties, such as its density (1171), boiling point (2463°C at 760 mmHg), and logP (119290), may influence its pharmacokinetic behavior .
Result of Action
The compound’s potential to undergo various reactions at the benzylic position may result in various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present .
Biochemical Analysis
Biochemical Properties
They can undergo oxidation, reduction, and substitution reactions, which can lead to the formation of various other compounds
Cellular Effects
The cellular effects of 2-Hydroxy-5-methylbenzyl alcohol are not well-studied. Benzyl alcohol, a related compound, has been shown to have various effects on cells. It can influence cell function, impact cell signaling pathways, and affect gene expression
Molecular Mechanism
It’s known that benzyl alcohol derivatives can undergo various chemical reactions, including oxidation and substitution . These reactions can lead to changes in the structure of the compound, which could potentially influence its interactions with biomolecules and its overall effects at the molecular level.
Metabolic Pathways
Benzyl alcohol, a related compound, is known to be metabolized via the catechol ortho-pathway in certain bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-methylbenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .
Another method involves the use of 2-tert-butyl-para-cresol and paraformaldehyde as raw materials, with ethylene glycol dimethyl ether and xylene as mixed solvents. The reaction is carried out at 150°C for 20 hours, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxy-5-methylbenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 2-hydroxy-5-methylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC or KMnO4 in an organic solvent like dichloromethane (DCM) or acetone.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-Hydroxy-5-methylbenzaldehyde.
Reduction: 2-Hydroxy-5-methylbenzylamine.
Substitution: Depending on the nucleophile, products like 2-hydroxy-5-methylbenzyl chloride, 2-hydroxy-5-methylbenzylamine, or 2-hydroxy-5-methylbenzylthiol.
Scientific Research Applications
2-Hydroxy-5-methylbenzyl alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
2-Hydroxy-5-methylbenzyl alcohol can be compared with other similar compounds, such as:
Benzyl Alcohol: Lacks the hydroxyl and methyl substitutions on the benzene ring, resulting in different chemical properties and reactivity.
2-Hydroxybenzyl Alcohol: Similar structure but without the methyl group, leading to variations in its physical and chemical properties.
5-Methylsalicylic Acid: Contains a carboxyl group instead of a hydroxyl group, resulting in different reactivity and applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVDVLYXIZFDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292778 | |
Record name | 2-(Hydroxymethyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4383-07-7 | |
Record name | 2-Hydroxy-5-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4383-07-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Hydroxymethyl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-5-METHYLBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19A102730X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxy-5-methylbenzyl alcohol react with the germanium compounds described in the research?
A1: The research paper [] describes how this compound reacts with either a cyclic germanium(IV) tetraoxidogermocane (compound 2 in the study) or its precursor, the germanium(II) 2-tert-butyl-4-methyl-6-(oxidomethyl)phenolate (compound 1). This reaction yields a spirocyclic monoorgano dioxagermine, denoted as compound 3 in the study. Interestingly, the reaction proceeds regardless of whether the alcohol is added to the germylene (1) or the germocane (2), suggesting that the germocane is an intermediate in the formation of the final spirocyclic product. This highlights the reactivity of both germanium(II) and germanium(IV) species towards the alcohol.
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